molecular formula C14H12FN3O2S B2628547 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 332050-64-3

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2628547
CAS No.: 332050-64-3
M. Wt: 305.33
InChI Key: IABHHKCCEPVPIU-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a tetrahydropyridine derivative featuring a cyano group at position 3, a 4-fluorophenyl substituent at position 4, and a sulfanyl-linked acetamide moiety at position 2. The structural complexity of this compound, including its electron-withdrawing cyano group and fluorinated aromatic ring, suggests tailored electronic and steric properties that influence its reactivity and biological interactions.

Properties

IUPAC Name

2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c15-9-3-1-8(2-4-9)10-5-13(20)18-14(11(10)6-16)21-7-12(17)19/h1-4,10H,5,7H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABHHKCCEPVPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with malononitrile to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield 3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine. Finally, the sulfanyl group is introduced through a nucleophilic substitution reaction with thiourea, followed by acetylation to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or sulfanyl groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or pyridines.

Scientific Research Applications

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Pyridine 4-Substituent Acetamide N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Fluorophenyl H (unsubstituted) C₁₅H₁₃FN₃O₂S* ~342.35* Not explicitly reported
2-Furyl 4-Fluorophenyl C₁₈H₁₄FN₃O₃S 371.39 Higher lipophilicity (logP ~2.8†)
4-Fluorophenyl Phenyl C₁₉H₁₅FN₃O₂S 376.40 Reduced solubility vs. target‡
3-Methoxyphenyl H C₁₅H₁₅N₃O₃S 317.36 Enhanced solubility (polar OCH₃)
(BI81765) 4-Methylphenyl 4-Fluorophenyl C₂₁H₁₈FN₃O₂S 395.45 Increased steric bulk
(Necrostatin-34) 4-Methylphenyl 1,3-Thiazol-2-yl C₁₈H₁₆N₄O₂S₂ 384.48 RIPK1 inhibition (IC₅₀ < 100 nM)

*Calculated based on core structure; †Predicted using ChemSpider data; ‡Inferred from N-phenyl substitution.

Key Observations:

  • Solubility : Unsubstituted acetamide (NH₂) in the target compound and ’s analog improves aqueous solubility relative to N-aryl variants (e.g., and ) .
  • Steric Impact : Bulkier substituents (e.g., 4-methylphenyl in BI81765) may hinder target engagement but improve metabolic stability .

Pharmacokinetic Considerations

  • The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic resistance, whereas 2-furyl () may increase susceptibility to oxidative degradation .
  • Necrostatin-34’s thiazole ring contributes to its high membrane permeability, critical for central nervous system targeting .

Biological Activity

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. Its unique structural features include a cyano group, a fluorophenyl moiety, and a tetrahydropyridinyl structure, which may contribute to its biological activity. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets through enzyme inhibition or receptor modulation. The presence of the cyano and fluorophenyl groups may enhance binding affinity to various biological receptors or enzymes.

Antitumor Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key pathways involved in tumor growth and proliferation. The potential antitumor activity of this compound warrants further exploration in preclinical models.

Antimicrobial Properties

Compounds with similar structures have demonstrated notable antimicrobial activities against various pathogens. This includes effectiveness against both bacterial and fungal strains. The sulfanyl group in the compound may play a crucial role in enhancing its antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in several studies. These compounds often modulate inflammatory pathways and cytokine production. Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory effects.

Case Studies and Research Findings

A systematic review of literature reveals various studies that have explored the biological activities of related compounds:

StudyFindings
Antitumor Activity Compounds with tetrahydropyridine structures showed inhibitory effects on BRAF(V600E) and EGFR pathways .
Antimicrobial Activity Similar derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects Research indicated that related compounds reduced TNF-alpha levels in vitro .

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